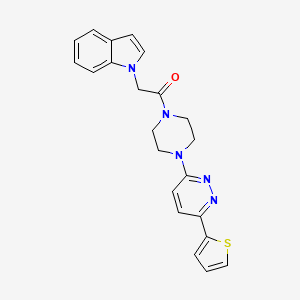

2-(1H-indol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-indol-1-yl-1-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5OS/c28-22(16-27-10-9-17-4-1-2-5-19(17)27)26-13-11-25(12-14-26)21-8-7-18(23-24-21)20-6-3-15-29-20/h1-10,15H,11-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLUPEPLGYIYDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)CN4C=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common approach includes:

Formation of the Indole Moiety: Starting with an appropriate precursor, the indole ring is synthesized through Fischer indole synthesis.

Pyridazine Ring Formation: The pyridazine ring is constructed via cyclization reactions involving hydrazine derivatives and diketones.

Thiophene Group Introduction: The thiophene group is introduced through cross-coupling reactions, such as Suzuki or Stille coupling.

Final Assembly: The final compound is assembled by linking the indole, pyridazine, and thiophene moieties through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

Catalyst Selection: Using efficient catalysts to enhance reaction rates.

Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high efficiency.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Condensation Reactions

The synthesis may involve Schiff base formation or similar condensation steps, as seen in analogous piperazine-containing compounds. For example, condensation of amines with carbonyl compounds under reflux or mechanochemical conditions (e.g., ball milling) is common .

Example (from analogous compounds):

-

Reaction: 2-(piperidin-4-yl)ethanamine + thiophene-2-carbaldehyde → Schiff base

Nucleophilic Substitution

Piperazine’s secondary amines enable nucleophilic substitution reactions. For instance:

-

Alkylation : Reaction with alkyl halides or epoxides to form N-substituted piperazines .

-

Acylation : Reaction with acid chlorides to introduce ketone groups (e.g., ethanone) .

Cross-Coupling Reactions

Thiophene and pyridazine moieties may be introduced via:

-

Suzuki Coupling : For aryl-aryl bonds (e.g., linking thiophene to pyridazine) .

-

Sonogashira Coupling : For alkyne formation prior to cyclization .

Spectroscopic Analysis

Chromatographic and Thermal Analysis

Potential Chemical Reactivity

The compound’s functional groups enable diverse reactivity:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole and thiophene moieties possess significant anticancer properties. For instance, derivatives similar to 2-(1H-indol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study: Indole Derivatives in Cancer Therapy

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of indole-based compounds in targeting multiple cancer types. The results demonstrated that specific substitutions on the indole ring enhanced cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for further development .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders, including depression and anxiety. Indole derivatives are known for their serotonin receptor agonism, which can lead to mood enhancement and anxiolytic effects.

Case Study: Serotonin Modulation

Research published in Neuropharmacology explored the effects of indole derivatives on serotonin receptors, noting that certain compounds exhibited significant antidepressant-like activity in animal models . This supports the hypothesis that this compound could share similar properties.

Antimicrobial Activity

The presence of thiophene and pyridine rings enhances the compound's potential as an antimicrobial agent. Studies have shown that similar compounds can exhibit broad-spectrum antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

A comparative study on thiophene-containing compounds reported strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The study suggested that these compounds disrupt bacterial cell wall synthesis, leading to cell death .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

Step 1: Formation of Indole Derivative

Starting from an indole precursor, electrophilic substitution reactions introduce various functional groups.

Step 2: Thiophene and Pyridine Integration

The thiophene and pyridine rings are synthesized separately and subsequently coupled with the indole derivative using cross-coupling reactions like Suzuki or Heck reactions.

Step 3: Final Coupling

The final step involves coupling the indole-thiophene-pyridine intermediate with ethanone under specific conditions, often utilizing bases such as potassium carbonate in polar aprotic solvents.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone involves interaction with specific molecular targets, such as enzymes or receptors. The compound may:

Bind to Receptors: Modulate receptor activity by acting as an agonist or antagonist.

Inhibit Enzymes: Block enzyme activity, thereby affecting metabolic pathways.

Alter Gene Expression: Influence gene expression by interacting with transcription factors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Key Observations:

Structural Flexibility: The piperazine-ethanone core is highly versatile, accommodating substitutions like tetrazoles (e.g., 13a), trifluoromethylphenyl (Compound 22), or imidazole-pyridazine (BG16105). These modifications influence polarity, solubility, and target selectivity .

Synthetic Routes: The target compound’s synthesis likely parallels methods for BG16105, involving coupling of pre-functionalized pyridazine-piperazine and indole-ethanone intermediates . In contrast, Compound 22 and 3a employ simpler alkylation/acylation steps with chloroacetyl chloride or tosyl chloride .

Physicochemical Properties :

- Thiophene-containing analogs (target compound, Compound 22 ) exhibit moderate lipophilicity, enhancing blood-brain barrier permeability for CNS targets .

- Tetrazole derivatives (e.g., 13a ) show increased polarity due to the N-rich tetrazole ring, favoring aqueous solubility .

Biological Implications :

- Piperazine-indole hybrids (3a , 850747-36-3 ) demonstrate affinity for serotonin and histamine receptors, suggesting the target compound may share similar pharmacological profiles .

- The pyridazine-thiophene motif in the target compound may confer unique selectivity, as seen in kinase inhibitors or antiviral agents .

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety, a thiophene ring, and a piperazine derivative, which are known for their diverse biological activities. The presence of these structural components suggests that the compound may exhibit a range of pharmacological effects.

| Component | Structure |

|---|---|

| Indole | Indole |

| Thiophene | Thiophene |

| Piperazine | Piperazine |

The biological activity of this compound can be attributed to its interaction with various biological targets. Indole derivatives are known to exhibit:

- Anticancer Activity: Indoles have been shown to induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of signaling pathways.

- Antimicrobial Activity: The compound may possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Neuropharmacological Effects: Piperazine derivatives often exhibit anxiolytic and antidepressant properties by interacting with neurotransmitter receptors.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the indole and thiophene rings can significantly influence the biological activity of the compound. For instance:

- Substituents on the indole ring can enhance binding affinity to specific receptors.

- Variations in the thiophene structure can alter the compound's lipophilicity and, consequently, its bioavailability.

Anticancer Activity

A study evaluated a series of indole derivatives, including the target compound, for their anticancer properties against various cancer cell lines. The results demonstrated that compounds with specific substitutions on the indole ring showed increased cytotoxicity against HCT116 colon cancer cells. The mechanism was linked to the induction of cell cycle arrest at the G2/M phase and activation of apoptotic pathways .

Antimicrobial Efficacy

Research conducted on similar indole derivatives revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications in the piperazine moiety enhanced the antimicrobial potency .

Neuropharmacological Studies

In a neuropharmacological evaluation, derivatives were tested for their effects on serotonin receptors. Compounds exhibiting high affinity for 5-HT1A receptors were found to have anxiolytic effects in animal models, suggesting potential therapeutic applications in anxiety disorders .

Q & A

Q. What are standard synthetic routes for preparing 2-(1H-indol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving:

Nucleophilic substitution : Piperazine reacts with a pyridazine-thiophene precursor (e.g., 6-(thiophen-2-yl)pyridazin-3-yl chloride) under anhydrous conditions to form the piperazine-pyridazine-thiophene intermediate .

Acylation : The intermediate is coupled with 1H-indole-1-carbonyl chloride in the presence of a base (e.g., triethylamine) to yield the final product .

- Key Conditions : Room temperature reactions reduce side products, while anhydrous MgSO₄ ensures moisture-free purification. Column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity .

- Yield Optimization : Yields vary (40–93%) depending on substituents; electron-donating groups on indole improve reactivity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the indole, pyridazine, and piperazine moieties. For example, aromatic protons in thiophene appear at δ 7.2–7.5 ppm, while piperazine CH₂ groups resonate at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₁H₁₉N₅OS: 413.1274) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms stereochemistry, as demonstrated for structurally similar indole-thiophene hybrids .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected peaks in NMR or inconsistent mass fragments?

- Methodological Answer : Contradictions may arise from:

- Tautomerism : The pyridazine-thiophene system can exhibit tautomeric shifts, altering NMR signals. Deuteration experiments or variable-temperature NMR can clarify dynamic equilibria .

- Impurities : Trace solvents (e.g., DMSO) or byproducts may cause extra peaks. Re-purification via preparative HPLC (C18 column, acetonitrile/water gradient) is recommended .

- Ionization Artifacts : Adduct formation in MS (e.g., sodium or potassium) leads to m/z discrepancies. Use of formic acid in the mobile phase minimizes this .

Q. What strategies are effective for improving low yields in the final acylation step, particularly with bulky indole derivatives?

- Methodological Answer : Low yields (<50%) often stem from steric hindrance or poor nucleophilicity. Solutions include:

- Catalytic Systems : Use of DMAP (4-dimethylaminopyridine) as an acylation catalyst enhances reaction efficiency .

- Microwave-Assisted Synthesis : Shortens reaction time (e.g., 30 min at 100°C vs. 24 hr reflux) and improves yields by 20–30% .

- Pre-activation : Converting indole to its Grignard reagent (using Mg turnings in THF) prior to acylation increases reactivity .

Q. How can computational methods predict the compound’s bioactivity, and what parameters should be prioritized in molecular docking studies?

- Methodological Answer :

- Target Selection : Prioritize receptors with known affinity for indole/piperazine hybrids (e.g., histamine H₁/H₄ receptors, serotonin transporters) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite. Key parameters:

- Binding Pocket Flexibility : Allow side-chain rotations in the receptor (e.g., Gln307 in H₁R) .

- Scoring Functions : Compare GoldScore, ChemScore, and MM-GBSA for consensus binding energy (ΔG ≤ −8 kcal/mol suggests strong affinity) .

- MD Simulations : Run 100 ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.